molecular formula C13H11ClO4S B12076434 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid

3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid

Katalognummer: B12076434
Molekulargewicht: 298.74 g/mol
InChI-Schlüssel: SBZHSKJHFGNZJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry due to their unique electronic properties. This particular compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group on the thiophene ring, along with a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Substituents: The benzyloxy, chloro, and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of a phenol derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the chloro or methoxy groups.

    Substitution: The benzyloxy, chloro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or demethoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.

    Medicine: Research into the medicinal properties of thiophene derivatives has shown potential for the development of new pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the development of new materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)-4-chlorothiophene-2-carboxylic acid: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    4-Chloro-5-methoxythiophene-2-carboxylic acid: Lacks the benzyloxy group, which may influence its solubility and binding interactions.

    3-(Benzyloxy)-5-methoxythiophene-2-carboxylic acid:

Uniqueness

3-(Benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific electronic properties and reactivity. The presence of the benzyloxy, chloro, and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Eigenschaften

Molekularformel

C13H11ClO4S

Molekulargewicht

298.74 g/mol

IUPAC-Name

4-chloro-5-methoxy-3-phenylmethoxythiophene-2-carboxylic acid

InChI

InChI=1S/C13H11ClO4S/c1-17-13-9(14)10(11(19-13)12(15)16)18-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)

InChI-Schlüssel

SBZHSKJHFGNZJG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(S1)C(=O)O)OCC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.